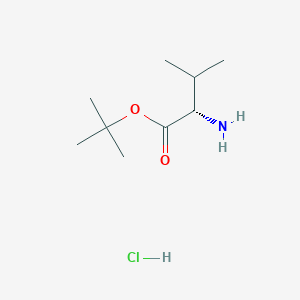

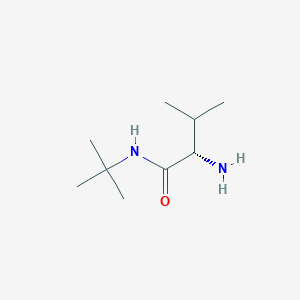

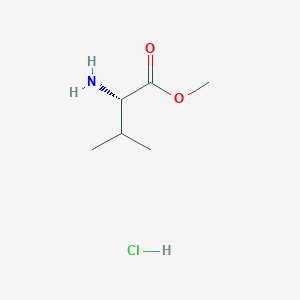

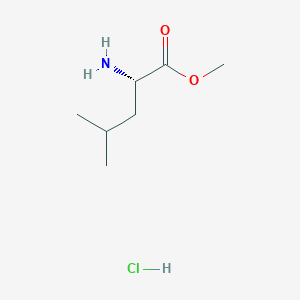

Methyl L-leucinate hydrochloride

Overview

Description

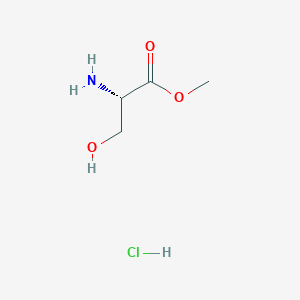

Methyl L-leucinate hydrochloride, also known as L-Leucine methyl ester hydrochloride, is a compound derived from the amino acid leucine . It is commonly used as a building block in organic synthesis . The compound is a white crystalline powder with the molecular formula C7H16ClNO2 .

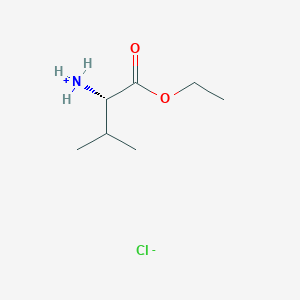

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: (CH3)2CHCH2CH(NH2)COOCH3 · HCl . It has a molecular weight of 181.66 .Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It has a melting point of 151-153 °C . It is soluble in water .Scientific Research Applications

Methyl L-leucinate hydrochloride, as a lysosomotropic compound, can regulate natural killer cell function in human peripheral blood mononuclear cells. This regulation is mediated by monocytes or polymorphonuclear leukocytes through a lysosomally mediated mechanism, producing specific products like L-leucyl-L-leucine methyl ester that affect adjacent cells' functions (Thiele & Lipsky, 1985).

As a skin permeation enhancer, this compound demonstrates the ability to moderate effects on skin barrier function, facilitating drug transdermal delivery systems. This application is particularly significant in the field of pharmaceuticals and medical treatments (Zheng et al., 2020).

This compound can induce hyperphagia in rats when administered intraventricularly. This effect is related to non-serotonergic effects on brain function and highlights the compound's potential in neurological and behavioral studies (Mackenzie et al., 1979).

The compound is involved in extraction and transport of amino acids, playing a role in molecular recognition properties when interacting with hemicucurbiturils. This property is relevant in the context of biochemical and molecular transport studies (Cucolea et al., 2016).

In materials science, this compound is used in the synthesis of polyacetylenes, which have applications in creating polymers with specific properties like chirality transcription and chain helicity (Cheuk et al., 2003).

The compound's interaction with lysosomes has been studied, especially its role in accumulating amino acids within lysosomes. This provides insights into cellular processes and methodologies for studying amino acid movements across lysosomal membranes (Reeves, 1979).

This compound is a key component in various other biological and medical research applications, such as its role in the modulation of immune cell function, analysis of enzyme activities, development of drug delivery systems, and exploration of chemical properties in various biological contexts.

Mechanism of Action

Target of Action

H-Leu-OMe.HCl, also known as (S)-Methyl 2-amino-4-methylpentanoate hydrochloride, L-Leucine methyl ester hydrochloride, or Methyl L-leucinate hydrochloride, is a derivative of the amino acid leucine . The primary targets of this compound are proteases . Proteases play a crucial role in numerous physiological processes, including digestion, immune response, cell cycle progression, and apoptosis .

Mode of Action

H-Leu-OMe.HCl interacts with proteases, which allows it to be used to investigate the specificity, mechanism, and kinetics of protease action . This interaction can lead to changes in the activity of the proteases, influencing their role in physiological processes .

Biochemical Pathways

The interaction of H-Leu-OMe.HCl with proteases affects various biochemical pathways. For instance, it can influence the pathway of protein degradation, given the role of proteases in breaking down proteins . The compound’s effect on these pathways can lead to downstream effects on physiological processes such as immune response and cell cycle progression .

Result of Action

The interaction of H-Leu-OMe.HCl with proteases can lead to changes in cellular processes. For example, it can induce lysosomal disruption and death of human monocytes . Additionally, it can remove natural killer cell activity from human peripheral mononuclear cells .

Biochemical Analysis

Biochemical Properties

Methyl L-leucinate hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is a potential signaling molecule that can regulate cell growth and metabolism by activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway . This interaction plays a crucial role in protein synthesis and cellular energy metabolism .

Cellular Effects

This compound influences cell function in several ways. It promotes protein synthesis, enhances energy metabolism (including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation), and inhibits protein degradation . These effects are crucial for providing the energy needed for protein synthesis and maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. It activates the mTORC1 signaling pathway, leading to increased protein synthesis . This activation is a result of two successive events: the cellular uptake by the L-type amino acid transporter 1 (LAT1) and the activation of mTORC1 following transport .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can influence metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways it is involved in is currently limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is recognized and transported by the L-type amino acid transporter 1 (LAT1)

properties

IUPAC Name |

methyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODCBMODXGJOKD-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226161 | |

| Record name | Methyl L-leucinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7517-19-3 | |

| Record name | Leucine methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7517-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-leucinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-leucinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.